2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile

Vue d'ensemble

Description

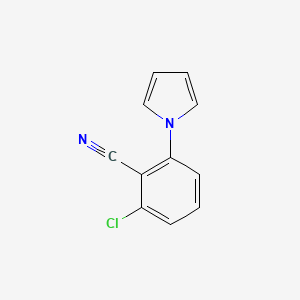

2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile is an organic compound with the molecular formula C11H7ClN2. It is a derivative of benzonitrile, where the benzene ring is substituted with a chloro group at the second position and a pyrrole ring at the sixth position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile typically involves the reaction of 2-chloro-6-nitrobenzonitrile with pyrrole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The nitro group is reduced to an amino group, which then undergoes cyclization with pyrrole to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature and reaction time precisely .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

Electrophilic substitution: The pyrrole ring can participate in electrophilic aromatic substitution reactions.

Reduction: The nitrile group can be reduced to an amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).

Electrophilic substitution: Reagents like bromine or nitric acid in solvents like acetic acid or sulfuric acid.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation conditions.

Major Products

Nucleophilic substitution: Substituted benzonitriles.

Electrophilic substitution: Halogenated or nitrated derivatives.

Reduction: Amino derivatives.

Applications De Recherche Scientifique

2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.

Materials Science: It is used in the development of organic semiconductors and other advanced materials.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.

Mécanisme D'action

The mechanism of action of 2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the derivatives synthesized from this compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-6-(1H-imidazol-1-yl)benzonitrile

- 2-Chloro-6-(1H-pyrazol-1-yl)benzonitrile

- 2-Chloro-6-(1H-thiazol-1-yl)benzonitrile

Uniqueness

2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties compared to other heterocycles like imidazole, pyrazole, and thiazole. These properties can influence its reactivity and interaction with biological targets, making it a valuable scaffold in drug design and materials science .

Activité Biologique

Overview

2-Chloro-6-(1H-pyrrol-1-yl)benzonitrile, with the chemical formula CHClN, is an organic compound notable for its diverse biological activities. This compound serves as a key building block in medicinal chemistry and materials science, particularly in the development of enzyme inhibitors and receptor ligands. Its unique structure, featuring a chloro group and a pyrrole ring, enhances its reactivity and interaction with biological targets.

The synthesis of this compound typically involves the reaction of 2-chloro-6-nitrobenzonitrile with pyrrole. Common methods utilize bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures. The reduction of the nitro group to an amino group followed by cyclization with pyrrole leads to the desired product .

| Property | Value |

|---|---|

| Molecular Weight | 202.643 g/mol |

| IUPAC Name | This compound |

| CAS Number | 418762-89-7 |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It has been shown to act as an inhibitor for certain enzymes, including dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are critical in bacterial and cancer cell metabolism . The binding affinity for these targets indicates potential therapeutic applications.

Case Studies

- Antibacterial Activity : In studies evaluating antibacterial properties, derivatives of this compound demonstrated significant inhibition against various bacterial strains, with some compounds exhibiting strong action against both Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Research has indicated that this compound can inhibit the proliferation of cancer cell lines, particularly prostate cancer cells through androgen receptor modulation. Compounds related to this structure have shown high affinity and antagonistic activity towards androgen receptors, which could be leveraged for treating AR-dependent cancers .

- Enzyme Inhibition : A molecular docking study revealed that this compound binds effectively to the active sites of DHFR and enoyl ACP reductase, suggesting a mechanism where it disrupts essential metabolic pathways in target organisms .

Comparative Analysis

When compared to similar compounds such as 2-Chloro-6-(1H-imidazol-1-yl)benzonitrile and 2-Chloro-6-(1H-pyrazol-1-yl)benzonitrile, the unique presence of the pyrrole ring in this compound provides distinct electronic properties that enhance its biological activity. This structural variation influences its reactivity and interaction with biological targets, making it a valuable scaffold in drug design.

Propriétés

IUPAC Name |

2-chloro-6-pyrrol-1-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2/c12-10-4-3-5-11(9(10)8-13)14-6-1-2-7-14/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSROJQITBWZVDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C(=CC=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.